molecular formula C20H21FN2O2S B12532891 1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- CAS No. 651334-62-2

1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Cat. No.: B12532891
CAS No.: 651334-62-2
M. Wt: 372.5 g/mol
InChI Key: FXHOGKVQWMHYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their presence in many natural products and pharmaceuticals. The addition of fluorine, phenylsulfonyl, and piperidinylmethyl groups to the indole structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Sulfonylation: The phenylsulfonyl group can be introduced via sulfonyl chloride reagents in the presence of a base.

    Attachment of the Piperidinylmethyl Group: This step might involve nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of sulfonyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The fluorine atom and sulfonyl group could play crucial roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 6-fluoro-3-(phenylsulfonyl)-1-methyl-: Lacks the piperidinylmethyl group.

    1H-Indole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-: Chlorine instead of fluorine.

    1H-Indole, 6-fluoro-3-(methylsulfonyl)-1-(4-piperidinylmethyl)-: Methylsulfonyl instead of phenylsulfonyl.

Properties

CAS No.

651334-62-2

Molecular Formula

C20H21FN2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-(piperidin-4-ylmethyl)indole

InChI

InChI=1S/C20H21FN2O2S/c21-16-6-7-18-19(12-16)23(13-15-8-10-22-11-9-15)14-20(18)26(24,25)17-4-2-1-3-5-17/h1-7,12,14-15,22H,8-11,13H2

InChI Key

FXHOGKVQWMHYON-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.